REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[CH3:5][C:6](=[C:8]([CH3:10])[CH3:9])[CH3:7].S(=O)(=O)(O)O.[OH-].[Na+]>O.C(O)(=O)C>[CH3:5][C:6]([NH:1][C:2]([NH2:4])=[O:3])([CH:8]([CH3:10])[CH3:9])[CH3:7] |f:3.4|
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Name
|
|
Quantity
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412 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
412 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
412 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
288 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C(C)C
|
Name
|
|
Quantity
|
288 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Type
|
CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
while maintaining the reaction temperature at the range of 45° C. to 50° C.
|
Type
|
STIRRING
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Details
|
stirred for 5 hours at the temperature of 50-55° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Next day, the mixture was reacted for another 7 hours at the temperature of 50-55° C.
|
Duration
|
7 h
|
Type
|
FILTRATION
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Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (200 mL×5)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(C)C)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 404 g | |
YIELD: PERCENTYIELD | 81.8% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |